Cas no 2091577-64-7 (2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one)

2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one is a specialized organic compound featuring a unique spirocyclic structure, which confers distinct steric and electronic properties. The presence of the azaspiro[3.4]octane core enhances molecular rigidity, potentially improving binding selectivity in pharmaceutical or agrochemical applications. The methoxymethyl substituent offers synthetic versatility for further functionalization, while the amino ketone moiety provides a reactive handle for derivatization or conjugation. This compound may serve as a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting central nervous system or enzyme inhibition pathways. Its structural complexity makes it a promising scaffold for exploring structure-activity relationships in drug discovery.
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one structure
2091577-64-7 structure
Product Name:2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
CAS No:2091577-64-7
MF:C11H20N2O2
MW:212.288702964783
CID:4773946
Update Time:2025-05-19

2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
    • 2-amino-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone
    • 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
    • Inchi: 1S/C11H20N2O2/c1-15-7-9-6-13(10(14)5-12)8-11(9)3-2-4-11/h9H,2-8,12H2,1H3
    • InChI Key: MAHVRARKXIMSGB-UHFFFAOYSA-N
    • SMILES: O(C)CC1CN(C(CN)=O)CC21CCC2

Computed Properties

  • Exact Mass: 212.152477885 g/mol
  • Monoisotopic Mass: 212.152477885 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 55.6
  • Molecular Weight: 212.29

2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A191286-100mg
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
2091577-64-7
100mg
$ 95.00 2022-06-08
TRC
A191286-500mg
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
2091577-64-7
500mg
$ 365.00 2022-06-08
TRC
A191286-1g
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
2091577-64-7
1g
$ 570.00 2022-06-08
Life Chemicals
F1907-8367-0.25g
2-amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
2091577-64-7 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-8367-0.5g
2-amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
2091577-64-7 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-8367-1g
2-amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
2091577-64-7 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-8367-2.5g
2-amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
2091577-64-7 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-8367-5g
2-amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
2091577-64-7 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-8367-10g
2-amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
2091577-64-7 95%+
10g
$3034.0 2023-09-07

Additional information on 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one

Introduction to 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one (CAS No. 2091577-64-7)

2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one, also known by its CAS number 2091577-64-7, is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of spirocyclic amines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of the methoxymethyl group and the spirocyclic framework, contribute to its distinct pharmacological properties.

The synthesis and characterization of 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one have been extensively studied in recent years. The compound is typically synthesized through a multi-step process involving the formation of the spirocyclic core followed by functional group modifications. One common synthetic route involves the reaction of a suitable aziridine with an aldehyde or ketone to form the spirocyclic intermediate, which is then further functionalized to introduce the amino and methoxymethyl groups.

In terms of its biological activity, 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one has shown promising results in various preclinical studies. Research has demonstrated that this compound exhibits potent activity against a range of biological targets, including enzymes, receptors, and ion channels. For instance, studies have shown that it can effectively inhibit certain kinases, which are key enzymes involved in cellular signaling pathways and are often implicated in diseases such as cancer and neurodegenerative disorders.

The pharmacokinetic properties of 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one have also been investigated to assess its suitability as a potential therapeutic agent. Preliminary data indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It demonstrates good oral bioavailability and stability in plasma, making it a promising candidate for further development.

In addition to its potential as a direct therapeutic agent, 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one has also been explored as a lead compound for drug discovery efforts. Its unique structure provides a valuable scaffold for the design and synthesis of analogs with enhanced biological activities or improved pharmacological properties. Researchers have used computational methods such as molecular docking and virtual screening to identify potential derivatives with optimized binding affinities to specific targets.

The safety profile of 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one is another critical aspect that has been evaluated in preclinical studies. Toxicity assays have shown that the compound is well-tolerated at therapeutic concentrations, with no significant adverse effects observed in animal models. These findings support its potential for further clinical evaluation.

In conclusion, 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one (CAS No. 2091577-64-7) represents an exciting new compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features, combined with its promising biological activity and favorable pharmacokinetic properties, make it an attractive candidate for further research and development. Ongoing studies aim to elucidate its full therapeutic potential and optimize its use in various medical applications.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent